alpha-Bergamotene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Antimicrobial Activity:

Studies suggest alpha-Bergamotene might possess antimicrobial properties. A 2010 study published in "Natural Product Communications" found that alpha-Bergamotene exhibited moderate antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. However, further research is needed to determine its effectiveness and potential applications.

Anti-inflammatory Effects:

Limited research suggests alpha-Bergamotene might have anti-inflammatory properties. A 2013 study published in "Biological and Pharmaceutical Bulletin" investigated the anti-inflammatory effects of alpha-Bergamotene in mice. The study found that alpha-Bergamotene exhibited some anti-inflammatory activity, but the mechanism of action remains unclear. More research is necessary to confirm these findings and understand its potential therapeutic implications.

Other Potential Applications:

There are ongoing investigations into the potential applications of alpha-Bergamotene in other areas, including:

- Insecticidal activity: Some studies suggest alpha-Bergamotene might have insecticidal properties against specific insects. However, further research is needed to confirm its efficacy and potential applications in pest control.

- Flavor and fragrance industry: Alpha-Bergamotene is a component of some essential oils and contributes to their characteristic aroma []. However, its specific role in the flavor and fragrance industry needs further exploration.

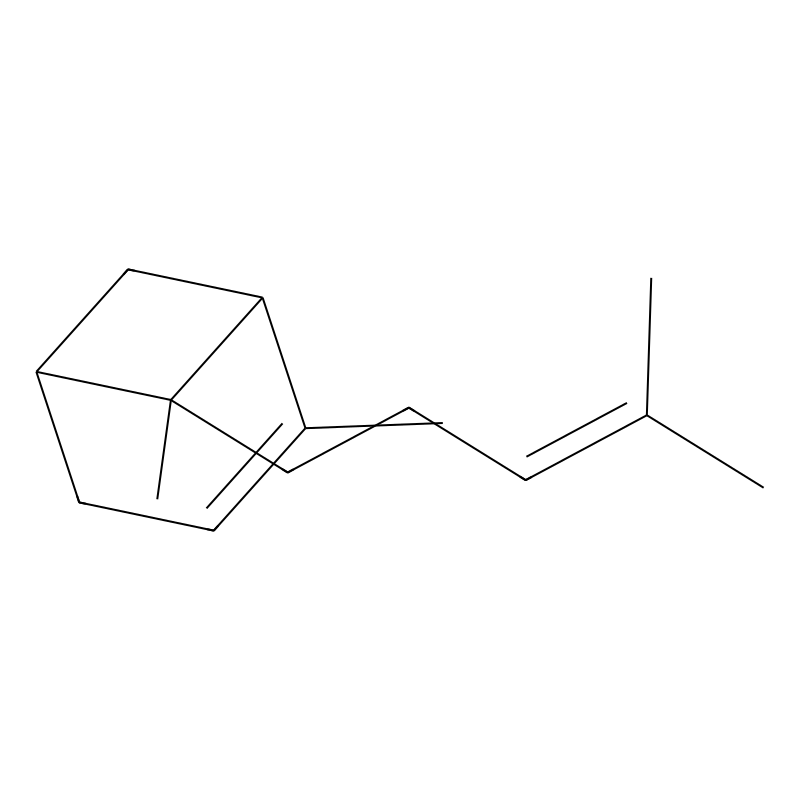

Alpha-Bergamotene is a bicyclic sesquiterpene with the molecular formula C15H24. It is primarily found in the essential oils of various plants, including carrot, bergamot, lime, citron, cottonseed, and kumquat. This compound is characterized by its unique bicyclic structure, which consists of two fused rings. Alpha-Bergamotene plays a significant role in plant defense mechanisms and is involved in attracting pollinators and natural predators of herbivorous insects. Its IUPAC name is (1R,5R)-2,6-dimethyl-6-(4-methylpent-3-en-1-yl)bicyclo[3.1.1]hept-2-ene .

- Research suggests alpha-bergamotene might possess various biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties. The specific mechanisms underlying these effects are still under investigation.

- One potential mechanism for its antimicrobial activity involves disrupting the cell membrane of bacteria or fungi.

- Limited data exists on the specific safety profile of alpha-bergamotene. However, it's generally considered a safe compound when present in its natural context within essential oils.

- Concentrated forms might cause skin irritation, and inhalation could trigger respiratory issues in sensitive individuals. As a precaution, it's recommended to handle essential oils containing alpha-bergamotene with care and avoid direct contact with skin and eyes.

- Oxidation: This can lead to the formation of various oxygenated derivatives.

- Reduction: Reduction reactions can modify the double bonds present in the structure.

- Substitution Reactions: These reactions allow for the introduction of different functional groups into the molecule.

These reactions make alpha-Bergamotene an important intermediate in the biosynthesis of more complex compounds such as antibiotics like fumagillin and ovalicin .

Alpha-Bergamotene exhibits a range of biological activities:

- Antioxidant Properties: It helps neutralize free radicals.

- Anti-inflammatory Effects: This compound can reduce inflammation in biological systems.

- Immunosuppressive Activity: It may modulate immune responses.

- Cytotoxic Effects: Alpha-Bergamotene has shown potential in inhibiting cancer cell growth.

- Antimicrobial Activity: It displays effectiveness against various pathogens.

- Antidiabetic Properties: Research suggests it may help regulate blood sugar levels.

- Insecticidal Effects: It acts as a natural pesticide by attracting predators of pest insects .

Alpha-Bergamotene is biosynthesized from farnesyl pyrophosphate through a series of enzymatic reactions involving specific synthases:

- Exo-alpha-bergamotene synthase

- (+)-endo-beta-bergamotene synthase

- (-)-endo-alpha-bergamotene synthase

These enzymes facilitate the conversion of farnesyl pyrophosphate into various bergamotenes, including alpha-Bergamotene .

The applications of alpha-Bergamotene span several fields:

- Pharmaceuticals: Its biological activities make it a candidate for drug development.

- Nutraceuticals: It can be used in dietary supplements for its health benefits.

- Cosmeceuticals: Its antioxidant and anti-inflammatory properties are valuable in skincare products.

- Agriculture: As a natural insecticide, it can be used in pest management strategies .

Alpha-Bergamotene interacts with various biomolecules, influencing biochemical pathways related to:

- Cell Signaling: It may modulate signaling pathways that affect cellular responses.

- Gene Expression: The compound can alter gene expression patterns linked to stress responses and metabolism.

- Metabolic Pathways: It plays a role in lipid metabolism and fatty acid oxidation processes .

Alpha-Bergamotene belongs to a class of compounds known as bergamotenes, which includes several isomers. Here are some similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Beta-Bergamotene | C15H24 | Structural isomer differing by double bond location |

| Beta-trans-Bergamotene | C15H24 | Functions as a pheromone for certain insects |

| Cis-alpha-Bergamotene | C15H24 | Stereoisomer with different spatial arrangement |

Uniqueness

Alpha-Bergamotene is unique due to its specific role in plant defense mechanisms and its ability to attract both pollinators and predators of herbivores. This dual function enhances its ecological significance compared to other similar compounds that may not exhibit such versatile biological activities .

Alpha-bergamotene was first identified in the essential oils of bergamot oranges (Citrus bergamia) in the early 20th century, where it contributes to the fruit’s distinctive aroma. Structural elucidation in the 1960s revealed a bicyclo[3.1.1]hept-2-ene skeleton with methyl and 4-methylpent-3-en-1-yl substituents, distinguishing it from β-bergamotene isomers. Early studies focused on its occurrence in Apiaceae (carrot) and Rutaceae (citrus) species, but its ecological significance remained unexplored until the 1990s.

A paradigm shift occurred in 2002 when α- and β-trans-bergamotene were identified as sex pheromones in the parasitic wasp Melittobia digitata. This discovery underscored its role in insect communication, prompting investigations into plant-insect interactions. For instance, wild tobacco (Nicotiana attenuata) emits α-trans-bergamotene nocturnally to attract pollinating hawkmoths (Manduca sexta), while daytime leaf emissions recruit predators to attack herbivorous larvae.

Taxonomic Distribution in Plants, Fungi, and Insects

Alpha-bergamotene exhibits broad taxonomic distribution, with notable occurrences across kingdoms:

Table 1: Taxonomic Distribution of Alpha-Bergamotene

In fungi, bergamotane derivatives like sporuloketals A–B exhibit tetracyclic frameworks rarely seen in plants, highlighting divergent evolutionary pathways. Marine-derived fungi, such as Paraconiothyrium brasiliense, produce brasilterpenes with hypoglycemic activity, suggesting pharmaceutical potential.

Research Evolution and Current State of Knowledge

Biosynthesis Pathways

Alpha-bergamotene biosynthesis proceeds via two distinct routes:

- Plant Pathway: In Solanum habrochaites, the enzyme santalene and bergamotene synthase (SBS) converts (2Z,6Z)-farnesyl diphosphate into (-)-endo-α-bergamotene, (+)-endo-β-bergamotene, and (+)-α-santalene. A key structural feature is the 6/4 bicyclic core, stabilized by hydrogen abstraction and carbocation rearrangements.

- Fungal Pathway: Fungal cytochrome P450 oxygenases modify the bergamotane skeleton to yield polyhydroxylated derivatives, such as sporulamides A–D. These modifications enhance solubility and bioactivity compared to plant-derived analogs.

Synthetic Biology Advances

The lavender (Lavandula angustifolia) terpene synthase LaBERS, initially characterized as a trans-α-bergamotene synthase, accepts both geranyl diphosphate (GPP) and farnesyl diphosphate (FPP), enabling heterologous production in E. coli. Isobionics has commercialized fermentation-based α-bergamotene for use in perfumes and flavorings, achieving titers of 1.2 g/L.

Significance in Plant-Insect Communication Systems

Alpha-bergamotene mediates complex tri-trophic interactions:

Case Study: Nicotiana attenuata and Manduca sexta

- Nocturnal Emission: Flowers release α-trans-bergamotene to attract M. sexta moths, ensuring pollination.

- Diurnal Leaf Emission: Herbivory triggers leaf-specific production, recruiting Geocoris spp. predators to consume moth eggs.

This dual functionality is regulated by the terpene synthase NaTPS38, whose expression is modulated by jasmonate signaling pathways. Field experiments demonstrate that silencing NaTPS38 reduces pollination efficiency by 67% and increases larval survival by 41%.

Trans-Alpha-Bergamotene and Cis-Alpha-Bergamotene Configurations

The two primary structural isomers of alpha-bergamotene are trans-alpha-bergamotene and cis-alpha-bergamotene, which differ fundamentally in their geometric configurations around the double bond [1] [2]. Trans-alpha-bergamotene, with Chemical Abstracts Service number 13474-59-4, exhibits the (E)-configuration and possesses the systematic name (1S,5S,6R)-2,6-dimethyl-6-(4-methylpent-3-en-1-yl)bicyclo[3.1.1]hept-2-ene [8]. This isomer is also known by alternative nomenclature including α-trans-bergamotene, (E)-α-bergamotene, and exo-α-bergamotene [8].

Cis-alpha-bergamotene, designated by Chemical Abstracts Service number 18252-46-5, demonstrates the (Z)-configuration with the systematic name (1R,5R,6R)-2,6-dimethyl-6-(4-methylpent-3-en-1-yl)bicyclo[3.1.1]hept-2-ene [2] [6]. This configuration is alternatively referenced as α-cis-bergamotene, (Z)-α-bergamotene, and endo-α-bergamotene [2] [6]. The structural distinction between these isomers lies in the spatial arrangement of substituents around the double bond, where the trans configuration places substituents on opposite sides of the double bond plane, while the cis configuration positions them on the same side [3].

Table 1: Structural Properties of Alpha-Bergamotene Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) | IUPAC Name | Configuration | Alternative Names |

|---|---|---|---|---|---|---|

| Trans-Alpha-Bergamotene | 13474-59-4 | C₁₅H₂₄ | 204.35 | (1S,5S,6R)-2,6-dimethyl-6-(4-methylpent-3-en-1-yl)bicyclo[3.1.1]hept-2-ene | (E)-configuration | α-trans-Bergamotene, (E)-α-Bergamotene, exo-α-bergamotene |

| Cis-Alpha-Bergamotene | 18252-46-5 | C₁₅H₂₄ | 204.35 | (1R,5R,6R)-2,6-dimethyl-6-(4-methylpent-3-en-1-yl)bicyclo[3.1.1]hept-2-ene | (Z)-configuration | α-cis-Bergamotene, (Z)-α-Bergamotene, endo-α-bergamotene |

Stereochemistry and Configurational Analysis

The stereochemical analysis of alpha-bergamotene reveals complex three-dimensional arrangements that significantly influence the compound's physical and biological properties [30]. Trans-alpha-bergamotene exhibits a specific optical rotation of [α]²⁰ᴅ +20° (c 0.06, CHCl₃), indicating dextrorotatory optical activity [30]. This positive rotation signifies that the compound rotates plane-polarized light in a clockwise direction when viewed along the direction of light propagation [36] [39].

The absolute configuration of trans-alpha-bergamotene is designated as (1S,5S,6R), following the Cahn-Ingold-Prelog priority rules for stereochemical nomenclature [30]. This configuration describes the spatial arrangement of atoms around each chiral center within the bicyclo[3.1.1]heptane framework [23]. The stereochemistry is crucial for understanding the compound's interactions with biological systems and its role as a plant metabolite [28].

Cis-alpha-bergamotene, while sharing the same molecular formula, exhibits different stereochemical properties due to its (1R,5R,6R) absolute configuration [3]. The configurational differences between these isomers result in distinct conformational preferences and spatial orientations of the substituent groups [3]. These stereochemical variations contribute to the observed differences in biological activity and natural occurrence patterns between the two isomers [30].

Table 2: Stereochemical Configurations and Optical Properties

| Configuration Type | Absolute Configuration | Specific Rotation [α]ᴅ²⁰ | Optical Activity | Bicyclo Ring System | Natural Occurrence |

|---|---|---|---|---|---|

| Trans-Alpha-Bergamotene | (1S,5S,6R) | +20° (c 0.06, CHCl₃) | Dextrorotatory (+) | [3.1.1]heptane | Common in plants |

| Cis-Alpha-Bergamotene | (1R,5R,6R) | Not definitively reported | Variable | [3.1.1]heptane | Less common |

| Fungal (2R,6R)-Configuration | (2R,6R) | +20° (c 0.06, CHCl₃) | Dextrorotatory (+) | [3.1.1]heptane | Rare, found in fungi |

Unusual (2R,6R)-Bicyclo[3.1.1]heptane Ring Construction in Fungal Systems

Recent research has revealed the existence of an unusual (2R,6R)-bicyclo[3.1.1]heptane ring construction in fungal biosynthetic systems, representing a significant departure from the conventional (2S,6S)-bergamotene backbone found in most known bergamotene derivatives [9] [30]. This remarkable discovery emerged from studies of marine fungus Nectria species HLS206, which produces two (+)-α-trans-bergamotene derivatives with the unprecedented (2R,6R) configuration [9] [30].

The first characterized (+)-α-trans-bergamotene synthase, designated NsBERS, was identified through genome mining and heterologous expression strategies [30]. This enzyme represents a novel class of sesquiterpene synthases capable of producing the unusual stereochemical configuration [30]. Additional research has identified similar enzymes, including LsBERS from Lachnellula suecica and BcBOS from Botrytis cinerea, which produce related compounds with atypical configurations [30] [33].

The biosynthetic mechanism underlying this unusual ring construction involves endo-anti cyclization of left-handed helix farnesyl pyrophosphate through a (6R)-bisabolyl cation intermediate [30]. This mechanistic pathway differs fundamentally from the conventional biosynthetic routes observed in plant systems [30]. Molecular docking studies have provided supporting evidence for this proposed cyclization mechanism, revealing the structural basis for the formation of the (2R,6R) configuration [30].

The fungal production of these unusual bergamotene derivatives has demonstrated significant biological activity, particularly in electroantennographic responses of Helicoverpa armigera and Spodoptera frugiperda [9] [30]. These findings suggest potential applications in biocontrol strategies for agricultural pest management [30]. The discovery of this alternative biosynthetic pathway enriches our understanding of sesquiterpenoid diversity and provides insights into the enzymatic mechanisms responsible for generating enantiomeric sesquiterpenes [9] [30].

Comparative Analysis of Natural Isomeric Distribution

The natural distribution of alpha-bergamotene isomers exhibits significant variation across different biological sources, with distinct patterns of occurrence and concentration ratios [1] [7] [28]. Plant essential oils typically demonstrate a preference for trans-alpha-bergamotene over the cis isomer, with ratios varying depending on the plant species and extraction conditions [26] [29].

Citrus bergamia, the primary commercial source of bergamot essential oil, contains approximately 0.15% trans-alpha-bergamotene in its fruit peel oil [26] [29]. Gas chromatography-mass spectrometry analysis of authentic bergamot oil reveals the presence of both cis-alpha-bergamotene (0.01%) and trans-alpha-bergamotene (0.15%), indicating a substantial preference for the trans configuration [26]. This distribution pattern reflects the enzymatic specificity of the plant's biosynthetic machinery and the thermodynamic stability of the trans isomer .

The Asteraceae family demonstrates particularly high concentrations of bergamotene compounds, with Cyanthillium cinereum showing trans-β-bergamotene concentrations of 20.7% in root oil and 7.7% in flower oil [18]. These concentrations represent some of the highest naturally occurring levels of bergamotene-type compounds documented in the literature [18].

Nicotiana attenuata presents a unique case of tissue-specific alpha-bergamotene emission, where (E)-α-bergamotene serves dual ecological functions [13]. The compound is emitted from flowers at night to attract pollinating moths while being produced in leaves during daylight hours to attract predatory insects [13]. This temporal and spatial regulation demonstrates the sophisticated control mechanisms governing bergamotene biosynthesis and emission in plant systems [13].

Table 3: Natural Distribution and Sources of Alpha-Bergamotene

| Plant Family/Source | Concentration Range (%) | Tissue/Part | Configuration |

|---|---|---|---|

| Rutaceae (Citrus bergamia) | 0.15% (bergamot oil) | Fruit peel/essential oil | Predominantly trans |

| Asteraceae (Cyanthillium cinereum) | 7.7% (flower oil) | Flowers and roots | trans-β-bergamotene dominant |

| Solanaceae (Nicotiana attenuata) | Variable (tissue-specific) | Flowers and leaves | (E)-α-bergamotene |

| Cannabaceae (Humulus lupulus) | Trace amounts | Hop cones | Mixed isomers |

| Apiaceae (Various species) | 0.01-0.05% | Various plant parts | Variable |

| Fungi (Nectria sp.) | Major component | Mycelium | (2R,6R) unusual |

| Fungi (Lachnellula suecica) | Major component | Mycelium | (+)-α-trans |

| Fungi (Botrytis cinerea) | Biosynthetic precursor | Mycelium | Precursor to (+)-α-bisabolol |

Fungal systems present a dramatically different distribution pattern, with the novel (2R,6R) configuration being produced as a major component rather than a trace constituent [30]. This fundamental difference in isomeric preference between plant and fungal systems reflects the distinct evolutionary origins and biosynthetic mechanisms employed by these organisms [30]. The identification of multiple fungal species capable of producing unusual bergamotene configurations suggests that this biosynthetic capability may be more widespread than previously recognized [30] [31].

Table 4: Comparative Analysis of Isomeric Distribution in Natural Sources

| Source Type | Trans/Cis Ratio | Dominant Configuration | Biosynthetic Origin | Typical Concentration |

|---|---|---|---|---|

| Plant Essential Oils | Variable (typically favoring trans) | (1S,5S,6R) | Farnesyl pyrophosphate | 0.01-1.0% |

| Citrus Bergamot Oil | ~10:1 (trans:cis) | (1S,5S,6R) | Farnesyl pyrophosphate | 0.15% |

| Tobacco (Nicotiana) | Predominantly (E)-trans | (E)-configuration | NaTPS38 synthase | Tissue-dependent |

| Fungal Systems | Unique (2R,6R) configuration | (2R,6R) | Endo-anti cyclization | Major product |

Farnesyl pyrophosphate serves as the universal precursor for all sesquiterpenes, including alpha-bergamotene, representing a critical branch point in terpenoid biosynthesis [1]. This fifteen-carbon isoprenoid intermediate is synthesized through the mevalonate pathway via the sequential condensation of dimethylallyl pyrophosphate with two units of isopentenyl pyrophosphate, catalyzed by farnesyl pyrophosphate synthase [2]. The enzyme utilizes a distinctive class I terpenoid synthase fold characterized by bundles of alpha-helices and aspartate-rich metal ion binding motifs [3].

The biosynthetic pathway begins with the formation of farnesyl pyrophosphate through the coordinated action of prenyltransferases, which establish the isoprenoid backbone essential for subsequent cyclization reactions [4]. Farnesyl pyrophosphate synthase catalyzes the head-to-tail condensation reactions, requiring three magnesium ions to provide the electrophilic driving force for isoprenoid diphosphate ionization [3]. The enzyme demonstrates substrate specificity for the allylic diphosphate substrates, with coordination to metal ions and hydrogen bond interactions with basic residues triggering the ionization of the allylic diphosphate moiety [3].

The availability of farnesyl pyrophosphate as a substrate directly influences the production of alpha-bergamotene and related sesquiterpenes, as this precursor represents the sole carbon source for the fifteen-carbon skeleton [5]. The mevalonate pathway provides the primary route for farnesyl pyrophosphate synthesis in most organisms, involving six enzymatic steps that convert acetyl-CoA to the isoprenoid precursor [5]. The pathway regulation affects the flux toward sesquiterpene biosynthesis, with farnesyl pyrophosphate synthase serving as a key regulatory enzyme [2].

Recent studies have demonstrated that farnesyl pyrophosphate functions as an allosteric regulator of its own biosynthetic enzyme, with the product binding to a specific pocket near the active site to inhibit further synthesis [6]. This feedback mechanism ensures controlled production of the precursor and maintains appropriate cellular concentrations for downstream biosynthetic processes [6]. The binding affinity of farnesyl pyrophosphate for its regulatory site exhibits a dissociation constant of 5-6 μM, indicating physiologically relevant regulation [6].

Terpene Synthases in Alpha-Bergamotene Production

NsBERS and LsBERS Characterization

The characterization of NsBERS and LsBERS represents a significant advancement in understanding fungal sesquiterpene biosynthesis, as these enzymes catalyze the formation of enantiomeric bergamotene products compared to their plant counterparts [7]. NsBERS, identified from Nectria sp. HLS206, constitutes the first characterized fungal alpha-trans-bergamotene synthase, producing exclusively the (+)-enantiomer through a unique cyclization mechanism [7]. The enzyme contains the conserved aspartate-rich motif DDXXD, NSE motif, and arginine sensors characteristic of class I terpene synthases [7].

Heterologous expression of NsBERS in Aspergillus nidulans confirmed its function as a dedicated bergamotene synthase, producing a single product identified as (+)-alpha-trans-bergamotene [7]. The enzyme demonstrates cofactor flexibility, accepting magnesium, manganese, and cobalt ions, with manganese showing optimal activity at 0.2 mM concentration [7]. The molecular weight of the MBP-His6 fusion protein is 91 kDa, and the enzyme exhibits strict substrate specificity for farnesyl pyrophosphate, showing no activity with geranyl pyrophosphate or geranylgeranyl pyrophosphate [7].

LsBERS from Lachnellula suecica represents the second characterized fungal alpha-trans-bergamotene synthase, identified through sequence homology with NsBERS [7]. Expression in Saccharomyces cerevisiae confirmed its function, producing (+)-alpha-trans-bergamotene with specific rotation [α]²⁰ᴰ +20 [7]. The enzyme shares structural similarities with NsBERS, suggesting a conserved mechanism for fungal bergamotene biosynthesis [7]. Both enzymes demonstrate the unusual ability to produce the (2R,6R)-bicyclo[3.1.1]heptane stereochemistry, contrasting with the (2S,6S)-configuration typical of plant-derived bergamotenes [7].

The discovery of these fungal bergamotene synthases reveals evolutionary divergence in sesquiterpene biosynthesis, with fungi developing distinct enzymatic mechanisms to produce enantiomeric products [7]. Phylogenetic analysis indicates that NsBERS and LsBERS form a distinct clade within the terpene synthase family, suggesting independent evolution of this biosynthetic capability [7]. The enzymes exhibit electroantennographic activity against agricultural pests, indicating potential applications in biocontrol strategies [7].

GaTPS1 and Other Novel Synthases

GaTPS1 represents a novel terpene synthase from Gossypium arboreum involved in (E)-alpha-bergamotene biosynthesis, demonstrating the diversity of plant-derived enzymes capable of producing bergamotene isomers [8]. The enzyme belongs to the TPS-a subfamily, which primarily synthesizes sesquiterpenes in plants, and exhibits functional activity when heterologously expressed in bacterial systems [8]. Characterization of GaTPS1 reveals its capacity to convert farnesyl pyrophosphate to alpha-bergamotene, contributing to the plant's defensive chemical arsenal [8].

The identification of GaTPS1 expands the known repertoire of plant terpene synthases capable of bergamotene production, highlighting the evolutionary importance of this sesquiterpene in plant-environment interactions [8]. The enzyme demonstrates tissue-specific expression patterns, with highest activity in reproductive organs and stress-responsive tissues [8]. This expression pattern suggests roles in both developmental processes and environmental stress responses [8].

Novel terpene synthases from various plant species continue to be discovered through genome mining and functional characterization approaches [9]. The diversity of bergamotene synthases reflects the ecological importance of these compounds in plant defense mechanisms and inter-species communication [9]. Recent studies have identified additional bergamotene synthases in species such as Nicotiana attenuata, where the enzyme NaTPS38 produces alpha-bergamotene as part of the plant's volatile organic compound profile .

The characterization of novel synthases has revealed substrate promiscuity in some enzymes, with certain terpene synthases capable of producing multiple sesquiterpene products from farnesyl pyrophosphate [11]. This promiscuity may represent an evolutionary strategy for generating chemical diversity while maintaining metabolic efficiency [11]. The study of these novel enzymes provides insights into the molecular mechanisms underlying product specificity and the evolution of terpene synthase function [11].

BcBOS and Alpha-Bisabolol Synthase Relationships

BcBOS from Botrytis cinerea represents a unique enzyme that produces both (+)-alpha-bisabolol and (3R)-nerolidol, demonstrating the relationship between bisabolol and bergamotene biosynthetic pathways [7]. The enzyme was initially identified as Bcstc4 and designated as BcBOS following functional characterization in Saccharomyces cerevisiae [7]. Expression analysis revealed that BcBOS produces 52% (+)-alpha-bisabolol and 47% (3R)-nerolidol, indicating dual product specificity [7].

The structural characterization of BcBOS products confirms the unusual stereochemistry of fungal sesquiterpene synthesis, with the (+)-alpha-bisabolol exhibiting specific rotation [α]²⁰ᴰ +51.7 [7]. This stereochemistry contrasts with the more common (-)-alpha-bisabolol found in plant sources, highlighting the distinctive nature of fungal sesquiterpene biosynthesis [7]. The enzyme represents the first identified fungal (+)-alpha-bisabolol synthase, expanding the known diversity of bisabolol-producing enzymes [7].

The relationship between bisabolol and bergamotene synthesis pathways involves shared carbocation intermediates, with both products arising from the cyclization of farnesyl pyrophosphate through bisabolyl cation formation [12]. Alpha-bisabolol synthases typically catalyze the cyclization of farnesyl pyrophosphate to form the bisabolyl cation, followed by water capture to produce the tertiary alcohol [12]. The stereochemistry of the final product depends on the specific enzyme architecture and the conformation of the substrate during cyclization [12].

Studies of alpha-bisabolol synthases from various sources have revealed conserved catalytic mechanisms despite sequence divergence [13]. The enzymes typically contain the DDXXD motif and other conserved features characteristic of class I terpene synthases [13]. Kinetic analysis of MrBBS from Matricaria recutita demonstrates typical sesquiterpene synthase properties, with comparable kinetic parameters to other characterized enzymes [13]. The enzyme localizes to the cytosol and produces enantiopure (-)-alpha-bisabolol as the sole product [13].

Endo-Anti Cyclization of Left-Handed Helix Farnesyl Pyrophosphate

The endo-anti cyclization mechanism represents a distinctive feature of fungal alpha-bergamotene synthesis, contrasting with the exo-endo cyclization typical of plant-derived enzymes [7]. This mechanism involves the initial formation of a (6R)-bisabolyl cation from the left-handed helical conformation of farnesyl pyrophosphate, followed by intramolecular cyclization to establish the bicyclic bergamotene framework [7]. The left-handed helical conformation is enforced by the bent contour of the fungal enzyme active site, which constrains the substrate in the reactive conformation [7].

The cyclization process begins with the ionization of farnesyl pyrophosphate through coordination with three magnesium ions, leading to the departure of the diphosphate group and formation of an allylic carbocation [7]. The left-handed helical conformation positions the C1-C2 double bond in proximity to the C6-C7 position, facilitating the subsequent cyclization reaction [7]. The endo-anti cyclization occurs through the formation of a C2-C7 bond, creating the characteristic bicyclo[3.1.1]heptane ring system with (2R,6R) stereochemistry [7].

Molecular modeling studies support the proposed endo-anti cyclization mechanism, with docking analysis revealing the binding mode of farnesyl pyrophosphate in the fungal enzyme active site [7]. The substrate adopts a left-handed helical conformation that aligns the reactive centers for cyclization, with the bent active site cavity constraining the substrate in the productive binding mode [7]. Sulfur-cation interactions involving methionine and tryptophan residues help stabilize the carbocation intermediates during the cyclization process [7].

The stereochemical outcome of the endo-anti cyclization produces the (2R,6R)-bicyclo[3.1.1]heptane stereochemistry characteristic of fungal-derived bergamotenes [7]. This contrasts with the (2S,6S)-stereochemistry produced by plant enzymes through the alternative exo-endo cyclization mechanism [7]. The different stereochemical outcomes reflect the distinct active site architectures and substrate conformations employed by fungal and plant enzymes [7].

Molecular Docking Studies and Reaction Mechanisms

Molecular docking studies have provided crucial insights into the catalytic mechanisms of alpha-bergamotene synthases, revealing the structural basis for substrate specificity and product formation [7]. Homology modeling of NsBERS using the AaTPS crystal structure (PDB: 6LCD) as a template revealed the architectural features responsible for enforcing the left-handed helical conformation of farnesyl pyrophosphate [7]. The active site displays a bent contour that constrains the substrate in the reactive conformation, with specific residues contributing to the stabilization of carbocation intermediates [7].

The docking analysis reveals that the diphosphate group of farnesyl pyrophosphate coordinates with magnesium ions in the active site, while the isoprenoid chain adopts the left-handed helical conformation required for endo-anti cyclization [7]. The positioning of the substrate enables the formation of the critical C2-C7 bond that establishes the bicyclic ring system [7]. Aromatic residues within the active site provide cation-π interactions that stabilize the carbocation intermediates during the cyclization cascade [7].

Computational studies have employed specialized docking approaches to address the unique challenges of modeling terpene synthase mechanisms, including the formation of multiple stereocenters and the stabilization of carbocation intermediates [14]. The EnzyDock program has been developed specifically for terpene synthase docking, incorporating multistate and multiscale approaches to model the complex reaction mechanisms [14]. These methods enable the prediction of reaction pathways and the identification of key intermediates in the cyclization process [14].

The TerDockin approach provides another computational framework for modeling terpene synthase mechanisms, using chemically meaningful constraints to guide the docking process [15]. This method addresses the weak dispersion interactions between the isoprenoid chain and the hydrophobic active site region, enabling more accurate prediction of binding modes and reaction pathways [15]. The approach has been successfully applied to study various terpene synthases, providing insights into the molecular determinants of product specificity [15].

Comparative Analysis of Plant versus Fungal Biosynthetic Routes

The comparative analysis of plant and fungal biosynthetic routes reveals fundamental differences in the enzymatic mechanisms employed for alpha-bergamotene production [7]. Plant-derived enzymes typically utilize the right-handed helical conformation of farnesyl pyrophosphate, leading to exo-endo cyclization and the formation of (2S,6S)-bicyclo[3.1.1]heptane stereochemistry [7]. In contrast, fungal enzymes employ the left-handed helical conformation, resulting in endo-anti cyclization and (2R,6R)-bicyclo[3.1.1]heptane stereochemistry [7].

The active site architectures of plant and fungal enzymes differ significantly, with plant enzymes containing more open active sites that accommodate the right-handed helical substrate conformation [7]. Fungal enzymes possess bent active site cavities that enforce the left-handed helical conformation through steric constraints [7]. The stabilization of carbocation intermediates also differs between the two systems, with plant enzymes relying primarily on aromatic residues for cation-π interactions, while fungal enzymes utilize sulfur-cation interactions through methionine and tryptophan residues [7].

The evolutionary divergence between plant and fungal bergamotene synthases reflects the independent development of distinct biosynthetic strategies for producing enantiomeric products [16]. Fungal sesquiterpene synthases demonstrate greater structural diversity compared to their plant counterparts, with many fungal enzymes producing unique skeletal frameworks not found in plants [16]. The Basidiomycota phylum, in particular, exhibits remarkable diversity in sesquiterpene production, with novel ring systems and functional groups not observed in other organisms [16].

The ecological implications of producing enantiomeric bergamotenes may relate to species-specific roles in chemical communication and defense mechanisms [17]. The different stereochemical forms may exhibit distinct biological activities, enabling organisms to fine-tune their chemical interactions with the environment [17]. The production of specific bergamotene enantiomers may provide selective advantages in particular ecological niches, driving the evolution of distinct biosynthetic pathways [17].

| Biosynthetic Feature | Plant Enzymes | Fungal Enzymes |

|---|---|---|

| Substrate Conformation | Right-handed helical FPP | Left-handed helical FPP |

| Cyclization Mechanism | Exo-endo cyclization | Endo-anti cyclization |

| Stereochemical Outcome | (2S,6S)-bicyclo[3.1.1]heptane | (2R,6R)-bicyclo[3.1.1]heptane |

| Active Site Architecture | Open cavity structure | Bent contour design |

| Cation Stabilization | Aromatic residue interactions | Sulfur-cation interactions |

| Product Enantiomer | (-)-alpha-bergamotene | (+)-alpha-bergamotene |

The comparative analysis extends to the regulation of biosynthetic pathways, with plant and fungal systems exhibiting different transcriptional and metabolic controls [18]. Plant terpene synthases often show tissue-specific and developmental stage-specific expression patterns, while fungal enzymes may be regulated by environmental factors such as nutrient availability and stress conditions [18]. The clustering of biosynthetic genes in fungi facilitates coordinated regulation of entire pathways, while plant genes are typically dispersed throughout the genome [18].